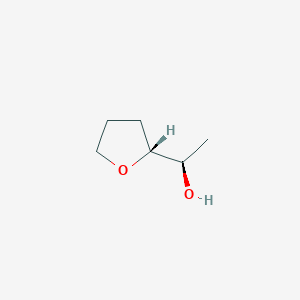

(R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is an organic molecule with a tetrahydrofuran group and an ethanol group. Tetrahydrofuran is a cyclic ether, and ethanol is a simple alcohol. The ® notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable precursor with an alcohol group. The specific method would depend on the exact structure and functional groups present in the precursor .Molecular Structure Analysis

The molecular structure of a compound like this would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The alcohol group could potentially undergo reactions such as esterification or oxidation .Physical and Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and reactivity could be determined using various analytical techniques .Scientific Research Applications

Hydrogen Production from Bio-ethanol

Bio-ethanol reforming represents a promising method for hydrogen production from renewable resources. The selection of catalysts and their supports significantly affects the activity and stability of catalysts in ethanol steam reforming. Materials such as Rh and Ni, supported on MgO, ZnO, CeO2, and La2O3, have been identified as suitable due to their basic characteristics, which favor ethanol dehydrogenation. This approach is promising for future fuel cell applications (Ni, Leung, & Leung, 2007).

Chemical Synthesis and Catalysis

Recent advances in the synthesis of fine chemicals such as 1,2-pentanediol (1,2-PeD) and 1,5-pentanediol (1,5-PeD) from furfural and its derivatives, including tetrahydrofurfuryl alcohol, highlight the importance of catalyst design. The development of new, efficient, and stable catalyst systems for the hydrogenation of furfural and its derivatives to produce high-value chemicals is of significant research value and has well application prospects (Tan et al., 2021).

Environmental Applications

The study of tetrahydrofuran (THF) and its derivatives, including (R)-1-((R)-Tetrahydrofuran-2-yl)ethan-1-ol, extends into environmental applications. For instance, THF has been reviewed for its toxicological and environmental hazards, exposures, and risks, providing crucial insights for handling and application in industrial and research settings (Fowles et al., 2013).

Biomass Conversion to Biofuels

The conversion of carbohydrate biomass feedstocks to biofuels via intermediates like hydroxylmethylfurfural (HMF) demonstrates the application of this compound in renewable energy. The catalytic dehydration of fructose and glucose to HMF, a key biorefining intermediate, highlights the potential of these processes in producing sustainable biofuels (James et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(1R)-1-[(2R)-oxolan-2-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(7)6-3-2-4-8-6/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNVEEOZAACRKW-PHDIDXHHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CCCO1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)

![2-({[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2726334.png)

![benzyl 2-(8-(2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2726343.png)